molecular formula C13H20N2 B7575302 N-cycloheptyl-6-methylpyridin-2-amine

N-cycloheptyl-6-methylpyridin-2-amine

Cat. No.: B7575302
M. Wt: 204.31 g/mol
InChI Key: LIMORMGRSOMMKG-UHFFFAOYSA-N
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Description

N-Cycloheptyl-6-methylpyridin-2-amine is a pyridine-derived amine featuring a cycloheptyl group attached to the nitrogen atom at the 2-position and a methyl substituent at the 6-position of the pyridine ring. The cycloheptyl group introduces significant steric bulk, which may influence reactivity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

N-cycloheptyl-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-7-6-10-13(14-11)15-12-8-4-2-3-5-9-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMORMGRSOMMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Core

The substitution pattern on the pyridine ring critically impacts physicochemical and functional properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
N-Cycloheptyl-6-methylpyridin-2-amine Cycloheptyl (N), methyl (C6) ~205 (estimated) High steric bulk; potential for hydrophobic interactions
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine Methyl (C6, C2') 199.25 Dual methyl groups enhance rigidity; applications in coordination chemistry
6-Cyclopropylpyridin-2-amine Cyclopropyl (C6) 134.18 Smaller substituent; improved solubility in polar solvents
6-Methyl-N-(phenylmethyl)pyridin-2-amine Benzyl (N), methyl (C6) 182.26 Aromatic benzyl group may enhance π-π stacking interactions

Key Observations :

  • Steric Effects : The cycloheptyl group in the target compound likely reduces solubility in aqueous media compared to smaller analogs like 6-cyclopropylpyridin-2-amine .
Reactivity and Stability
  • Coordination Chemistry : Compounds like N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine demonstrate pyridine’s ability to act as a ligand. The cycloheptyl group in the target compound may hinder coordination due to steric hindrance.
  • Hydrolytic Stability : Cycloheptyl’s larger ring size (vs. cyclohexyl in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine ) could increase steric protection of the amine, enhancing stability under acidic conditions.

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